magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate
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Overview
Description
The compound “magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[182115,8110,13115,1802,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate” is a complex organic molecule that falls under the category of chlorins Chlorins are a group of compounds that are structurally related to chlorophyll, the green pigment found in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the chlorin ring system and the introduction of various functional groups. The process typically starts with the preparation of a porphyrin precursor, which is then subjected to a series of chemical reactions to form the chlorin structure. Key steps include:
Cyclization reactions: to form the hexacyclic ring system.
Functional group modifications: to introduce the ethenyl, ethyl, and methyl groups.
Oxidation and reduction reactions: to achieve the desired oxidation states of the various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization would be used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (CH2Cl2), methanol (CH3OH), and acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorin derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of chlorins and related molecules.
Biology: Investigated for its potential role in photosynthesis and other biological processes.
Medicine: Explored for its potential use in photodynamic therapy, a treatment that uses light-activated compounds to target cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in photosynthesis and other metabolic processes. The compound’s structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chlorophyll a: Another chlorin compound with a similar structure but different functional groups.
Chlorophyll b: Similar to chlorophyll a but with a formyl group instead of a methyl group.
Pheophytin: A chlorin compound that lacks the central magnesium ion.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C55H74MgN4O5+2 |
---|---|
Molecular Weight |
895.5 g/mol |
IUPAC Name |
magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p+1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |
InChI Key |
ATNHDLDRLWWWCB-AENOIHSZSA-O |
Isomeric SMILES |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
SMILES |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=[NH+]C1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=[NH+]5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Synonyms |
chlorophyll a chlorophyll a2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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